N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1210659-94-1
VCID: VC5279680
InChI: InChI=1S/C18H19N3O3S/c22-17(18-20-13-4-1-2-6-16(13)25-18)19-12-14(15-5-3-9-24-15)21-7-10-23-11-8-21/h1-6,9,14H,7-8,10-12H2,(H,19,22)
SMILES: C1COCCN1C(CNC(=O)C2=NC3=CC=CC=C3S2)C4=CC=CO4
Molecular Formula: C18H19N3O3S
Molecular Weight: 357.43

N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide

CAS No.: 1210659-94-1

Cat. No.: VC5279680

Molecular Formula: C18H19N3O3S

Molecular Weight: 357.43

* For research use only. Not for human or veterinary use.

N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide - 1210659-94-1

Specification

CAS No. 1210659-94-1
Molecular Formula C18H19N3O3S
Molecular Weight 357.43
IUPAC Name N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-1,3-benzothiazole-2-carboxamide
Standard InChI InChI=1S/C18H19N3O3S/c22-17(18-20-13-4-1-2-6-16(13)25-18)19-12-14(15-5-3-9-24-15)21-7-10-23-11-8-21/h1-6,9,14H,7-8,10-12H2,(H,19,22)
Standard InChI Key RUAKVROPZHGDNA-UHFFFAOYSA-N
SMILES C1COCCN1C(CNC(=O)C2=NC3=CC=CC=C3S2)C4=CC=CO4

Introduction

N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide is a heterocyclic organic compound that integrates three distinct functional groups: a furan ring, a morpholine moiety, and a benzo[d]thiazole core. This structural combination imparts significant chemical and biological versatility, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Structural Features

The molecular structure of N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide is characterized by:

  • Furan Ring: Known for its electron-rich aromaticity, contributing to biological activity.

  • Morpholine Group: Enhances solubility and bioavailability.

  • Benzo[d]thiazole Core: A pharmacophore with diverse therapeutic applications.

Biological Activity

This compound exhibits a wide range of biological activities due to its heterocyclic framework:

  • Antimicrobial Properties:

    • Furan derivatives are known for their antibacterial and antifungal activities.

    • Thiazole-based compounds have demonstrated effectiveness against resistant microbial strains .

  • Anticancer Potential:

    • Related thiazole derivatives have shown cytotoxic effects on cancer cell lines, such as MCF7 (breast cancer) .

    • Molecular docking studies suggest potential interactions with cancer-related proteins.

  • Other Activities:

    • Anti-inflammatory and antioxidant properties are inferred from similar heterocyclic compounds .

Synthesis and Preparation

The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide involves multistep reactions:

  • Intermediate Formation:

    • Preparation of 2-amino benzo[d]thiazole.

    • Coupling with furan-2-carboxylic acid under controlled conditions.

  • Final Coupling:

    • Reaction with morpholine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Optimization of reaction parameters (e.g., temperature, solvent, pH) is critical for yield and purity.

Comparison with Similar Compounds

CompoundStructural SimilarityKey DifferencesApplications
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamidesShares benzo[d]thiazole coreLacks furan and morpholine groupsAnticancer, antimicrobial
Furan-2-carboxamidesContains furan ringLacks benzo[d]thiazole moietyAntibacterial, anti-inflammatory
Thiazolyl derivativesContains thiazole ringDifferent substituents on nitrogen atomAnticancer, antioxidant

Molecular Mechanisms

The biological activity of this compound is attributed to:

  • Electrophilic and Nucleophilic Substitutions:

    • The thiazole ring undergoes these reactions, enabling interactions with biomolecules.

  • Target Pathways:

    • Potential inhibition of enzymes or receptors involved in microbial growth or cancer progression .

  • Metabolic Pathways:

    • Likely metabolized by cytochrome P450 enzymes, as observed in related compounds.

Limitations and Future Research

  • Unknown Dosage Effects:

    • No data on the effects of varying dosages in animal or human models.

  • Toxicity Studies:

    • Comprehensive toxicity profiling is essential to evaluate safety.

  • Potential Applications:

    • Further exploration into its role as an anticancer agent or antimicrobial drug is warranted.

Table 2: Biological Activities of Related Compounds

ActivityRelated Compound ClassReported Effectiveness
AntimicrobialFuran derivativesComparable to standard antibiotics .
AnticancerThiazole derivativesCytotoxic against MCF7 cell lines .

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